molecular formula C7H7IN2 B3043877 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 945600-09-9

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B3043877
CAS No.: 945600-09-9
M. Wt: 246.05 g/mol
InChI Key: LQSFKEUROBLIKC-UHFFFAOYSA-N
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Description

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 945600-09-9) is a high-purity chemical building block designed for research and development in drug discovery. This compound features the pyrrolopyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . With a molecular formula of C 7 H 7 IN 2 and a molecular weight of 246.05 g/mol, it serves as a key synthetic intermediate . The iodine atom at the 4-position makes it an excellent substrate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to efficiently create diverse compound libraries for biological screening . Derivatives of the pyrrolopyridine core are investigated for a wide range of therapeutic areas. Scientific literature indicates that related structures have demonstrated antidiabetic activity by acting as aldose reductase inhibitors or GPR119 agonists, which are targets for type 2 diabetes treatment . Furthermore, the pyrrolopyridine scaffold is found in compounds with reported analgesic, sedative, antimicrobial, and antitumor properties . Specifically, pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a promising target in oncology . Researchers can leverage this reagent to explore new chemical space in these and other therapeutic domains. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Datasheet for detailed handling information.

Properties

IUPAC Name

4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSFKEUROBLIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves the iodination of pyrrolo[2,3-B]pyridine. One common method is the reaction of pyrrolo[2,3-B]pyridine with iodine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in the presence of a suitable base.

    Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used.

Major Products Formed

Scientific Research Applications

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is primarily related to its ability to inhibit specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition occurs through the binding of the compound to the ATP-binding site of the receptor, thereby blocking its activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Key Features References
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine 4-I, 2,3-dihydro C₇H₇IN₂ Partially saturated ring; kinase inhibitor scaffold
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine 4-Cl, 3-I C₇H₄ClIN₂ Fully aromatic; used in nucleoside analog synthesis
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-Br, 2-I, 1-SO₂Ph C₁₃H₈BrIN₂O₂S Sulfonyl-protected; bromine adds steric bulk
4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine 4-F, 3-I C₇H₄FIN₂ Fluorine enhances electronegativity; potential for PET imaging
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine 5-Br, 4-Cl, 3-I C₇H₃BrClIN₂ Trihalogenated; high reactivity for cross-coupling reactions

Key Insights :

  • Halogen Position and Reactivity : The 4-iodo substitution in the target compound contrasts with 3-iodo derivatives (e.g., 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine), which are more common in Suzuki-Miyaura coupling reactions due to the iodine’s accessibility .
  • Aromatic vs.

Solubility and Pharmacokinetic Considerations

Strategies to improve solubility include:

Structural Modifications : Replacing sulfur with nitrogen (e.g., morpholine-substituted derivatives) increases polarity .

Salt Formation : The hydrochloride salt of the target compound (CAS: 2306264-64-0) likely improves solubility compared to free bases .

Table 2: Solubility Strategies in Related Compounds

Compound Type Solubility Enhancement Method Outcome References
Thieno[2,3-b]pyridines Morpholine substitution Moderate improvement (data not quantified)
This compound Hydrochloride salt formulation Enhanced solubility for in vivo studies

Biological Activity

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C7_7H8_8IN2_2
  • Molecular Weight : 282.51 g/mol
  • CAS Number : 2306264-64-0

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and L929 (fibrosarcoma) cells. The mechanism of action appears to involve the activation of intrinsic apoptotic pathways, leading to mitochondrial dysfunction and cell death.

Case Study : A study conducted by researchers at a leading university demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa cells, with IC50_{50} values around 15 µM after 48 hours of exposure. The study also highlighted the compound's ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against several bacterial strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicate promising potential for this compound as an antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage.

Mechanism : The neuroprotective effects are believed to be mediated through the inhibition of reactive oxygen species (ROS) generation and the modulation of neuroinflammatory pathways. A study reported that treatment with this compound significantly reduced ROS levels in primary neuronal cultures exposed to oxidative stress .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate lipophilicity and good membrane permeability, which are favorable for oral bioavailability.

Q & A

Q. What are the typical synthetic routes for preparing iodinated pyrrolo[2,3-b]pyridine derivatives?

The synthesis of iodinated pyrrolo[2,3-b]pyridines often involves nucleophilic substitution or metal-catalyzed coupling. For example, 3-iodo-4-amino derivatives are synthesized via sequential iodination and azide substitution (General Procedure A/B), followed by coupling with ribofuranosyl groups using NaH or TsCl as bases . Key steps include:

  • Iodination : Electrophilic substitution at the 3-position using iodine sources (e.g., NIS).
  • Azide introduction : Reaction with NaN₃ under controlled pH to avoid decomposition.
  • Purification : Column chromatography or recrystallization (e.g., 21% yield for compound 33 after three steps ).

Q. How are NMR and HRMS utilized to confirm the structure of 4-iodo-pyrrolo[2,3-b]pyridines?

  • 1H/13C NMR : Characteristic shifts for the pyrrolo[2,3-b]pyridine core include aromatic protons at δ 7.2–8.5 ppm and dihydro protons at δ 3.5–4.5 ppm. For 34 , NH₂ groups show broad singlets at δ 5.8–6.2 ppm .
  • HRMS : Exact mass matching (e.g., [M+H]+ for 67 : calculated 486.0269, found 486.0279 ). Discrepancies >2 ppm suggest impurities or incorrect assignments.

Q. What purification strategies are effective for isolating iodinated pyrrolo[2,3-b]pyridines?

  • Chromatography : Silica gel columns with gradients of ethyl acetate/hexane (common for intermediates).
  • Recrystallization : Solvents like ethanol or dichloromethane/hexane mixtures (e.g., compound 33 purified to 163–167°C melting point ).
  • Foam formation : Lyophilization for hygroscopic intermediates (e.g., compound 67 ).

Advanced Research Questions

Q. How can coupling reactions be optimized for introducing substituents to the pyrrolo[2,3-b]pyridine core?

  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ with 3,4-dimethoxyphenylboronic acid in toluene/EtOH (105°C) for aryl group introduction .
  • Grignard reactions : 3M PhMgBr in THF for benzoyl group addition (Scheme 2 ).
  • Yield optimization : Lower yields (e.g., 21% for 33 ) may result from steric hindrance; microwave-assisted heating or ligand screening (e.g., XPhos) can improve efficiency.

Q. How do structural modifications impact biological activity in pyrrolo[2,3-b]pyridine derivatives?

  • Fluorine substitution : Enhances metabolic stability and receptor binding (e.g., dopamine D₄ receptor imaging agents ).
  • Iodo vs. bromo : Iodine’s larger atomic radius improves π-stacking in kinase inhibitors (e.g., BCR-Abl inhibition ).
  • Ribofuranosyl groups : Increase solubility but may reduce blood-brain barrier penetration (e.g., compound 67 vs. 68 ).

Q. How can contradictory NMR or HRMS data be resolved during characterization?

  • Solvent effects : DMSO-d₆ vs. CDCl₃ may shift NH protons (e.g., compound 34 ).
  • Tautomerism : Check for equilibrium between 1H- and 3H-pyrrolo forms (e.g., 4-iodo derivatives in ).
  • Isotopic patterns : HRMS isotopic peaks for iodine (e.g., [M+2]⁺ at ~30% abundance) confirm iodination .

Q. What methodologies are used to study the stability of 4-iodo-pyrrolo[2,3-b]pyridines under varying conditions?

  • Thermal stability : TGA/DSC to assess decomposition above 150°C (common for iodinated heterocycles ).
  • Light sensitivity : Store in amber vials if UV-Vis shows λmax <400 nm (e.g., compound 34 ).
  • pH-dependent hydrolysis : Monitor by HPLC at pH 2–10; iodides may dehalogenate under basic conditions .

Q. How can computational modeling guide the design of pyrrolo[2,3-b]pyridine-based inhibitors?

  • Docking studies : Align iodine with hydrophobic kinase pockets (e.g., VEGFR2 ).
  • DFT calculations : Predict regioselectivity for electrophilic substitution (C-3 vs. C-4 iodination ).
  • ADMET prediction : LogP >3.5 (e.g., compound 34 : 3.97 ) suggests high membrane permeability but potential hepatotoxicity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

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